Home > Products > Screening Compounds P42489 > 8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione -

8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-4011042
CAS Number:
Molecular Formula: C11H17N5O2
Molecular Weight: 251.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Parkinson's disease: Adenosine A2A receptor antagonists, some of which are based on the purine-2,6-dione scaffold, have shown promise in treating Parkinson's disease. [, ]
  • Cognitive Enhancement: Adenosine A1 receptor antagonists, also represented by some purine-2,6-dione derivatives, have shown potential in improving cognitive function. []
  • Anti-inflammatory Activity: Myeloperoxidase (MPO) inhibitors, some of which are based on the purine-2,6-dione structure, have shown promise as anti-inflammatory agents. []
  • Anticancer Activity: Some purine-2,6-dione derivatives have exhibited anticancer activity by inhibiting cyclin-dependent kinases (CDKs). [, ]
Synthesis Analysis
  • Nucleophilic substitution: This is often used to introduce substituents at the 8-position of the purine ring. [, ]
  • Alkylation: This is used to introduce substituents at the 1-, 3-, and 7-positions of the purine ring. [, ]
  • Cyclodehydration: This reaction is employed to form fused heterocyclic rings onto the purine-2,6-dione scaffold, as seen in the synthesis of thiazolo[2,3-f]purine-2,4-diones. []
Chemical Reactions Analysis
  • Oxidation: The oxidation of purine-2,6-diones can lead to the formation of uric acid derivatives, which can have distinct biological activities. []
Mechanism of Action
  • Adenosine receptor antagonists, like KW-6002 and ASP5854, exert their effects by competitively binding to adenosine receptors, thereby blocking the actions of adenosine. [, ]
  • Cyclin-dependent kinase inhibitors, such as olomoucine analogs, interfere with the cell cycle progression by inhibiting CDKs, ultimately leading to cell cycle arrest and apoptosis. []
  • Myeloperoxidase inhibitors, like the ones identified in [], prevent the formation of reactive oxygen species by targeting MPO, thereby reducing oxidative stress and inflammation.
Applications
  • Parkinson's disease: A2A receptor antagonists like istradefylline are being used clinically to manage motor fluctuations in Parkinson's disease. [, ]
  • Cognitive disorders: A1 receptor antagonists are being explored for their potential in treating cognitive impairment associated with Alzheimer's disease and other neurological disorders. []
  • Inflammatory diseases: MPO inhibitors are being investigated for treating inflammatory conditions like atherosclerosis, rheumatoid arthritis, and inflammatory bowel disease. []
  • Cancer: CDK inhibitors are being developed as anticancer agents for various cancers, including breast cancer. [, ]
  • Compound Description: Linagliptin, chemically known as 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. [] Its primary mechanism of action involves prolonging the activity of incretin hormones, ultimately leading to improved blood sugar control.

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a common starting material for synthesizing various substituted purine-2,6-diones. [] The bromine atom at the 8-position acts as a leaving group, allowing for the introduction of diverse substituents via nucleophilic substitution reactions.

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is an intermediate in the synthesis of 1-benzyl-substituted purine-2,6-diones using the thietanyl protecting group. [] The thietanyl group protects the N7 position during the synthesis, allowing for selective modifications at other positions of the purine ring.

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is another synthetic intermediate derived from 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione. [] The oxidation of the thietanyl group to its dioxo form facilitates its removal in later steps, leading to the target 1-benzyl-substituted purine-2,6-diones.

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This group of compounds represents a series of intermediates where various amines have been introduced at the 8-position of the purine ring. [] The thietanyl protecting group is still present, and further modifications and deprotection steps are required to achieve the desired final compounds.

1-Alkyl-8-amino-3-methyl-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This set of compounds represents a class of purine-2,6-diones synthesized using the thietanyl protecting group strategy. [] They feature various alkyl substituents at the N1 position while having an amino group at the 8-position.

ASP5854

  • Compound Description: ASP5854, chemically known as 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one, acts as a potent dual antagonist of both adenosine A1 and A2A receptors. [] This compound has shown promising results in animal models of Parkinson's disease and cognitive impairment.

(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

  • Compound Description: Also known as Istradefylline, KW-6002 is a selective antagonist for adenosine A2A receptors. [, ] It has been investigated for its potential in treating Parkinson's disease due to its ability to improve motor function.

2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide

  • Compound Description: This group of compounds represents a series of Olomoucine analogs designed and synthesized as potential anticancer agents. [] These compounds feature a substituted acetamide moiety attached to the purine-2,6-dione core via a sulfur linker at the 8-position.

1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This group of compounds, also designed as Olomoucine analogs with potential anticancer activity, features a phenacyl sulfide moiety attached to the 8-position of the purine-2,6-dione core. [] Variations exist in the substituents on the phenyl ring and the N1 position.

3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione

  • Compound Description: This group of compounds, synthesized from the previously mentioned Olomoucine analogs, represents a distinct class of thiazolo[2,3-f]purine-2,4-diones. [] They were evaluated for their anticancer activity and showed promising results against the MCF-7 breast cancer cell line.

1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione

  • Compound Description: This compound, a xanthine phosphodiesterase V inhibitor, has two distinct polymorphic forms. [] Polymorphs are different crystalline structures of the same molecule, which can affect the compound's physical properties, such as solubility and stability, ultimately impacting its pharmaceutical application.

Properties

Product Name

8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-amino-3-methyl-7-pentylpurine-2,6-dione

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

InChI

InChI=1S/C11H17N5O2/c1-3-4-5-6-16-7-8(13-10(16)12)15(2)11(18)14-9(7)17/h3-6H2,1-2H3,(H2,12,13)(H,14,17,18)

InChI Key

MUMZWOPXXUUBMT-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.